molecular formula C6H6MgO4 B1198104 Magnesium acrylate CAS No. 5698-98-6

Magnesium acrylate

Cat. No.: B1198104
CAS No.: 5698-98-6
M. Wt: 166.41 g/mol
InChI Key: DWLAVVBOGOXHNH-UHFFFAOYSA-L
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Description

Magnesium acrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H6MgO4 and its molecular weight is 166.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Construction and Building Materials : Magnesium acrylate is used to enhance the water resistance and mechanical strength of straw-magnesium cement (SMC) composites. This application is significant in the building materials industry, particularly for its fire-retardant properties (Zuo et al., 2018).

  • Energy Storage : In the field of low-temperature energy storage, this compound plays a role in modifying magnesium sulfate, which is used as a thermochemical material. This modification aids in improving heat storage performance and efficiency (Li et al., 2022).

  • Nanotechnology : this compound is utilized in the synthesis of nanocrystalline materials, such as MgAl2O4 spinel, by acting as a precursor in gel-based synthesis methods (Walker et al., 2002).

  • Dental Materials : In dental material research, Magnesium oxide nanoparticles, which can be derived from this compound, are added to acrylic resin to influence its flexural strength, demonstrating potential in dental applications (Altaee & Al -Ali, 2022).

  • Orthopedic Implants : this compound is investigated for use in orthopedic implants. Its alloys and composites show promise in improving the biomedical performance of these implants, offering benefits over traditional materials like stainless steel or titanium (Radha & Sreekanth, 2017).

  • Biomedical Applications : The development of polymeric coatings on biodegradable magnesium alloys for biomedical applications is an area of active research. These coatings aim to mitigate degradation and enhance biocompatibility (Li et al., 2018).

  • Additive Manufacturing : this compound is explored in the context of 3D printing, particularly for manufacturing medical implants. The research focuses on magnesium-filled polylactic acid materials for filament-based 3D printing (Antoniac et al., 2019).

  • Fire Retardant Materials : this compound is used in developing super-thin fire retardant coatings for steel structures, demonstrating its potential in improving fire safety in construction (Jian-song, 2007).

  • Polymer Science : The role of this compound in polymer science is significant, particularly in the development of nanocomposites and enhancing the properties of polymers like polyethylene and poly(methyl methacrylate) (Manzi-Nshuti et al., 2009).

Mechanism of Action

Target of Action

Magnesium acrylate, a type of acrylate salt, is primarily used as a precursor in the formation of polymer networks . It is a key component in the production of acrylate grouting materials, which are used for sealing micro-cracks, preventing seepage, and reinforcing stratum .

Mode of Action

This compound interacts with its targets through a process known as free radical homopolymerization . This process involves the reaction of this compound with other compounds to form a polymer gel network . The polymerization process results in the formation of a highly elastic water-plugging gel .

Biochemical Pathways

Magnesium, a key component of this compound, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

It is known that magnesium, a key component of this compound, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The primary result of the action of this compound is the formation of a highly elastic water-plugging gel . This gel has significant applications in the construction industry, particularly in the sealing of micro-cracks, prevention of seepage, and reinforcement of stratum . The gel exhibits excellent durability, maintaining its structure and function even after extended periods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the polymerization process that forms the gel network can be affected by temperature and the presence of other chemicals . Additionally, the antimicrobial properties of coatings containing this compound have been found to be enhanced in certain environments .

Safety and Hazards

When handling Magnesium Acrylate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Properties

IUPAC Name

magnesium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLAVVBOGOXHNH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Magnesium acrylate
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DSSTOX Substance ID

DTXSID50890599
Record name Magnesium acrylate
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Molecular Weight

166.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5698-98-6
Record name Magnesium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, magnesium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium acrylate
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Record name MAGNESIUM ACRYLATE
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Synthesis routes and methods I

Procedure details

A 50 percent solution of magnesium acrylate is prepared by reacting 466 g of magnesium hydroxide in 1050 ml of water with 1152 g of acrylic acid in a stirred, cooled reaction vessel. Acrylic acid is added slowly to the magnesium hydroxide. The temperature of the reaction mixture does not exceed 30° C. during the addition. The reaction mixture is filtered to yield a clear, slightly yellow solution.
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466 g
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1152 g
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1050 mL
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Synthesis routes and methods II

Procedure details

Into the flask described hereinabove there were placed 510.55 g of magnesium dibutanolate, 498.6 g of diethylene glycol monobutyl ether, and 2.8 g of 4-methoxyphenol. To this mixture there were quickly added in drops 431.7 grams of acrylic acid by means of a dropping funnel. The temperature thereby increased to 48° C. The product remained liquid and stable so that it could be heated to 90° C. during 30 minutes. The co-product butanol was expelled during 1 hour using vacuum up to 200 mbar.
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510.55 g
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498.6 g
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2.8 g
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431.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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